3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline
Description
3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative characterized by a piperazine ring at the para position of the aromatic ring, with additional methyl groups at the 3- and 5-positions. These compounds are frequently utilized as intermediates in drug development, particularly for kinase inhibitors (e.g., c-MET, EGFR) due to their ability to modulate protein interactions through hydrogen bonding and hydrophobic effects .
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3,5-dimethyl-4-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C13H21N3/c1-10-8-12(14)9-11(2)13(10)16-6-4-15(3)5-7-16/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
XNYYHRCDOIGWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCN(CC2)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3,5-dimethylaniline with 1-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, under controlled temperature conditions . The general reaction scheme can be represented as follows:
3,5-Dimethylaniline+1-Methylpiperazine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline exhibits notable biological activities :
- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : Investigations into its anticancer properties reveal that it may modulate specific molecular targets involved in cancer cell proliferation. Mechanisms of action are believed to involve binding to enzymes or receptors, thus altering their activity .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds in medicinal chemistry:
- Anticancer Studies : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines. This suggests that this compound could have similar effects .
- Neuroprotective Effects : Research on derivatives with similar piperazine structures indicates potential neuroprotective effects due to their ability to cross the blood-brain barrier .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. This activity is critical for understanding its therapeutic potential in treating various conditions .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline and its analogs.
Structural and Functional Differences
Substituent Effects on Reactivity and Solubility: The 3,5-dimethyl groups in the target compound enhance steric hindrance and hydrophobicity compared to 4-(4-methylpiperazino)aniline . This may reduce solubility in polar solvents but improve membrane permeability in biological systems. Chiral piperazine derivatives (e.g., 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]aniline) exhibit stereoselective interactions with enzymes, making them critical for designing enantioselective drugs . The trifluoromethyl group in 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline increases electronegativity and metabolic stability, a feature leveraged in kinase inhibitors like c-MET/EGFR-targeting agents .
Thermal and Physical Properties: 4-(4-Methylpiperazino)aniline has a well-defined melting point (89–91°C), whereas analogs with bulkier substituents (e.g., trifluoromethyl or dimethyl groups) lack reported melting points, likely due to increased molecular complexity and amorphous solid formation .
In contrast, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is optimized for high-density molecular packing (1.2 g/cm³), favoring solid-phase synthesis and formulation stability .
Biological Activity
3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula . Its unique structure, featuring both an aromatic amine and a piperazine moiety, has led to investigations into its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylaniline with 1-methylpiperazine in a solvent like methanol under controlled conditions. This method optimizes yield and purity, making it suitable for both laboratory and industrial applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Initial studies have shown that the compound can effectively inhibit various bacterial strains. The mechanism of action is thought to involve binding to specific molecular targets such as bacterial enzymes or receptors, thereby disrupting their functions.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may modulate the activity of certain kinases involved in cancer progression. For example, docking studies have indicated that it could bind effectively to targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways .
The exact pathways through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that its ability to interact with various biological targets may lead to significant therapeutic outcomes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It can potentially alter receptor activities, influencing signaling pathways critical for cell proliferation and survival .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-4-(4-methylpiperazin-1-yl)aniline | Methyl substitution at position 3 | Less steric hindrance may affect biological activity |
| 2,6-Dimethylaniline | Two methyl groups on the aromatic ring | Lacks piperazine moiety; different reactivity profile |
| 4-(Piperidin-1-yl)aniline | Piperidine instead of piperazine | Different cyclic structure may influence binding properties |
This table illustrates how variations in structure can lead to different biological activities and applications in medicinal chemistry.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound showed significant inhibitory activity against EGFR at concentrations as low as , suggesting potential use in targeted cancer therapies .
- Antimicrobial Efficacy : Another research highlighted its effectiveness against Pseudomonas aeruginosa biofilms, indicating a potential application in treating infections associated with biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
